molecular formula C23H20FNO4 B11595355 ethyl 6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11595355
M. Wt: 393.4 g/mol
InChI Key: YMTGDQVLGIRYEI-UHFFFAOYSA-N
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Description

ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a combination of fluorophenyl, furan, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the furan and fluorophenyl groups. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Group: The furan moiety can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Fluorophenyl Group: This step can involve a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where electrophiles replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (Tetrahydrofuran) or ether.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of catalysts like FeCl3 (Ferric chloride).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new synthetic methodologies.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 6-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE
  • ETHYL 6-(4-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE
  • ETHYL 6-(4-METHOXYPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE

Uniqueness

The presence of the fluorophenyl group in ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE imparts unique electronic properties, making it distinct from its chloro, bromo, and methoxy analogs. This can influence its reactivity, stability, and interaction with biological targets, thereby affecting its overall efficacy and application potential.

Properties

Molecular Formula

C23H20FNO4

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C23H20FNO4/c1-3-28-23(27)22-14(2)25(13-17-5-4-10-29-17)20-11-18(21(26)12-19(20)22)15-6-8-16(24)9-7-15/h4-12,26H,3,13H2,1-2H3

InChI Key

YMTGDQVLGIRYEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=C(C=C3)F)CC4=CC=CO4)C

Origin of Product

United States

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